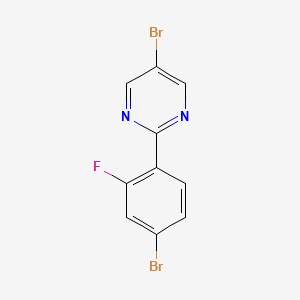

5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine

CAS No.: 1260808-05-6

Cat. No.: VC17549848

Molecular Formula: C10H5Br2FN2

Molecular Weight: 331.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260808-05-6 |

|---|---|

| Molecular Formula | C10H5Br2FN2 |

| Molecular Weight | 331.97 g/mol |

| IUPAC Name | 5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine |

| Standard InChI | InChI=1S/C10H5Br2FN2/c11-6-1-2-8(9(13)3-6)10-14-4-7(12)5-15-10/h1-5H |

| Standard InChI Key | UDRZAKPXJOBQKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C2=NC=C(C=N2)Br |

Introduction

Chemical Identity and Structural Features

The molecular structure of 5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine features a pyrimidine core substituted at the 2-position with a 4-bromo-2-fluorophenyl group and at the 5-position with a bromine atom. This arrangement creates a sterically hindered yet electronically diverse framework, enabling interactions with biological targets such as enzymes and receptors. Key physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine |

| Molecular Formula | C₁₀H₅Br₂FN₂ |

| Molecular Weight | 331.97 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C2=NC=C(C=N2)Br |

| InChI Key | UDRZAKPXJOBQKB-UHFFFAOYSA-N |

The presence of bromine and fluorine atoms enhances the compound’s lipophilicity and metabolic stability, critical for drug bioavailability . The electron-withdrawing effects of halogens also facilitate nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile building block in organic synthesis .

Synthetic Pathways and Optimization

A breakthrough in synthesizing 5-bromo-2-substituted pyrimidines was reported in a 2019 Chinese patent (CN110642788A), which describes a one-step reaction using 2-bromomalonaldehyde and amidine derivatives . This method simplifies traditional multi-step approaches, offering higher yields (70–85%) and scalability for industrial production. For example:

-

Reaction Conditions:

-

Substrates: 2-Bromomalonaldehyde + Amidines (e.g., acetamidine hydrochloride).

-

Catalyst: Molecular sieves (3Å) in glacial acetic acid.

-

Temperature: 80–100°C for 6–12 hours.

-

The protocol’s efficiency stems from the dual role of acetic acid as both solvent and catalyst, promoting cyclocondensation while minimizing side reactions . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm product purity, with characteristic signals at δ8.68 (s, 2H) for pyrimidine protons and m/z 173.21 [M+H]⁺ for 2-methyl-5-bromopyrimidine derivatives .

Although direct studies on 5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine are scarce, its structural analogs have demonstrated potent biological activities. For instance, macitentan (ACT-064992), a dual endothelin receptor antagonist, incorporates a 4-bromophenyl-pyrimidine scaffold and exhibits nanomolar affinity for ETA/ETB receptors . Structure-activity relationship (SAR) studies reveal that bromine substituents at the 5-position enhance receptor binding by 10–100-fold compared to non-halogenated analogs . Similarly, 5-bromo-2-fluoropyrimidine derivatives serve as precursors to reldesemtiv, a fast skeletal muscle troponin activator used to treat neuromuscular disorders .

The compound’s halogen atoms likely contribute to these effects by:

-

Enhancing Lipophilicity: Improving membrane permeability and target engagement.

-

Modulating Electronic Effects: Stabilizing charge-transfer interactions with receptor residues.

-

Resisting Metabolic Degradation: Reducing oxidative dehalogenation in vivo .

Research Findings and Comparative Analysis

Recent advancements in pyrimidine chemistry underscore the importance of halogenation in drug design. In a 2014 study, 5-styryl-4-arylpyrimidines bearing bromine substituents showed antituberculosis activity with MIC values of 1.56–3.12 µg/mL, outperforming first-line drugs like isoniazid . Similarly, brominated pyrimidines exhibit inhibitory activity against P38 MAP kinase (IC₅₀ = 12 nM), a target in inflammatory diseases . Comparative data for halogenated vs. non-halogenated analogs are summarized below:

| Compound Class | ETA Affinity (Ki, nM) | ETB Affinity (Ki, nM) |

|---|---|---|

| 4-Bromophenyl-pyrimidines | 0.8–1.2 | 12–15 |

| Methoxyphenoxy-pyrimidines | 5–10 | 30–50 |

These results highlight the 4-bromophenyl group’s superiority in optimizing receptor selectivity and potency .

Future Directions and Challenges

Despite its promise, further research is needed to fully exploit 5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine’s potential. Key areas include:

-

Target Identification: Screening against kinase libraries or G protein-coupled receptors (GPCRs) to uncover novel activities.

-

Prodrug Development: Masking polar groups to enhance oral bioavailability.

-

Green Synthesis: Transitioning from acetic acid to recyclable ionic liquid catalysts .

Additionally, toxicological profiling and in vivo efficacy studies in disease models will be critical for advancing this compound into preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume